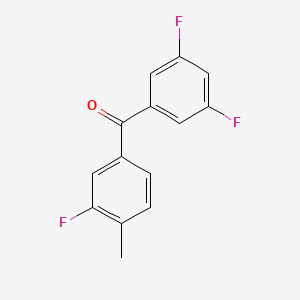

3,3',5-Trifluoro-4'-methylbenzophenone

Description

Propriétés

IUPAC Name |

(3,5-difluorophenyl)-(3-fluoro-4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c1-8-2-3-9(6-13(8)17)14(18)10-4-11(15)7-12(16)5-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDJQMSGOJXEIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5-Trifluoro-4’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and a trifluoromethyl-substituted benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of 3,3’,5-Trifluoro-4’-methylbenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the stoichiometry of reactants to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

3,3’,5-Trifluoro-4’-methylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

Oxidation: Carboxylic acids or quinones.

Reduction: Alcohols.

Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

- Building Block for Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique trifluoromethyl group enhances its reactivity and selectivity in various chemical reactions.

- Reactivity Studies : The compound undergoes various reactions, including oxidation, reduction, and substitution, making it valuable for studying reaction mechanisms and developing new synthetic pathways.

Biology

- Enzyme Inhibition Studies : Research indicates that 3,3',5-Trifluoro-4'-methylbenzophenone can inhibit specific enzymes involved in metabolic pathways. This property is significant for understanding biochemical processes and developing enzyme inhibitors for therapeutic purposes.

- Cell Cycle Modulation : Preliminary studies suggest that this compound may influence cell cycle progression and apoptosis in cancer cell lines, indicating potential applications in cancer research.

Medicine

- Therapeutic Potential : Investigations into the anti-inflammatory and anticancer properties of this compound are ongoing. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

- Production of Specialty Chemicals : The compound is utilized in the manufacture of polymers, dyes, and other specialty chemicals that require specific properties imparted by the trifluoromethyl group.

- Material Science : Its unique chemical structure allows for the development of materials with tailored functionalities, enhancing performance in applications ranging from coatings to pharmaceuticals.

Case Studies

- Enzymatic Inhibition : A study demonstrated that this compound inhibited a specific enzyme involved in cancer metabolism. This inhibition led to reduced proliferation rates in treated cell lines.

- Material Development : Researchers developed a new polymer incorporating this compound that exhibited enhanced thermal stability and mechanical properties compared to traditional polymers.

Mécanisme D'action

The mechanism of action of 3,3’,5-Trifluoro-4’-methylbenzophenone involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key properties and research findings for 3,3',5-Trifluoro-4'-methylbenzophenone and related compounds:

Key Observations:

Fluorine vs. Other Halogens: Fluorine substituents (e.g., in this compound) enhance electron-withdrawing effects, improving stability in UV-light applications compared to chlorine or bromine analogs . Bromine substitution (e.g., 3-Bromo-3'-fluoro-5'-methylbenzophenone) increases molecular weight and polarizability, favoring halogen-bonding interactions in supramolecular chemistry .

Functional Group Influence: Hydroxyl groups (e.g., 2-Hydroxy-5-methylbenzophenone) introduce hydrogen-bonding capabilities, significantly lowering melting points (83–85°C) compared to non-hydroxylated analogs . Nitro groups (e.g., 3:3':5-Trinitro-4'-methylbenzophenone) drastically alter reactivity, enabling applications in explosives but requiring careful handling due to instability .

Activité Biologique

3,3',5-Trifluoro-4'-methylbenzophenone (TFMBP) is an organic compound notable for its unique trifluoromethyl and methyl substituents on the benzophenone framework. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.

TFMBP is characterized by three fluorine atoms and a methyl group attached to a benzophenone structure. The presence of trifluoromethyl groups enhances the compound's lipophilicity, allowing it to interact effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to diverse biological effects.

Chemical Reactions

TFMBP can undergo several chemical transformations:

- Oxidation : Converts to carboxylic acids or other oxidized derivatives using agents like potassium permanganate.

- Reduction : The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

- Substitution : The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Enzyme Interaction Studies

TFMBP has also been utilized in enzyme interaction studies. Its binding affinity with various biological targets has been explored, indicating potential roles in biochemical assays and enzyme inhibition. The trifluoromethyl groups contribute to its reactivity and stability, making it a valuable probe in biological research.

Applications in Organic Photovoltaics

In addition to its biological applications, TFMBP is being investigated for its role as a non-fullerene acceptor (NFA) in organic photovoltaics (OPVs). Its unique electronic properties allow it to effectively harvest light and convert it into electricity alongside donor materials. Ongoing research aims to optimize its performance in OPV applications by modifying its molecular structure.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated various benzophenone derivatives for their anticancer properties against NSCLC cell lines. The findings indicated that certain substitutions significantly enhanced cytotoxicity, warranting further exploration of TFMBP's derivatives .

- Enzyme Inhibition : Research on fluorinated compounds has shown that introducing trifluoromethyl groups can improve drug potency by enhancing interactions with target enzymes, such as those involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3',5-Trifluoro-4'-methylbenzophenone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via halogen substitution or catalytic carbonylation, analogous to methods used for 4,4'-difluorobenzophenone . Optimization involves varying catalysts (e.g., Pd/C vs. CuI), solvents (polar aprotic like DMF), and temperature (80–120°C). Monitor yields via HPLC and purity by TLC. For fluorinated intermediates, use anhydrous conditions to avoid hydrolysis.

| Parameter | Optimization Range | Impact on Yield |

|---|---|---|

| Catalyst | Pd/C (5–10 mol%) | Increases efficiency of coupling reactions |

| Temperature | 100–120°C | Higher temps reduce reaction time but risk decomposition |

| Solvent | DMF or THF | DMF enhances solubility of fluorinated precursors |

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare and spectra with PubChem data to confirm substituent positions.

- IR : Validate carbonyl (C=O) stretch near 1680 cm and C-F stretches (1100–1250 cm).

- XRD : Resolve crystal structure if single crystals are obtainable. Cross-reference with density functional theory (DFT)-predicted geometries.

Q. What are the key photophysical properties of fluorinated benzophenones, and how do they inform material science applications?

- Methodological Answer : Fluorination enhances electron-withdrawing effects, altering UV absorption and excited-state behavior. Measure:

- UV-Vis : in ethanol (typically 250–300 nm for trifluorinated benzophenones) .

- Fluorescence Quenching : Assess efficiency in polymer matrices for optoelectronic applications.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for fluorinated benzophenones?

- Methodological Answer : Discrepancies may arise from solvent effects or impurities.

- Reproduce Experiments : Use standardized solvents (e.g., deuterated chloroform for NMR).

- Advanced Techniques : Employ high-resolution mass spectrometry (HRMS) for exact mass validation.

- Collaborative Validation : Cross-check with computational models (e.g., Gaussian for NMR chemical shift prediction) .

Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Fluorine substituents influence electron density and steric effects.

- Kinetic Studies : Use in-situ IR to track intermediate formation in Suzuki-Miyaura couplings.

- DFT Calculations : Map transition states to explain regioselectivity. Compare with analogous compounds like methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate .

Q. What strategies mitigate decomposition during high-temperature reactions involving trifluoromethyl groups?

- Methodological Answer : Decomposition often results from C-F bond cleavage. Mitigate via:

- Catalyst Screening : Use Pd-based catalysts with bulky ligands (e.g., XPhos) to stabilize intermediates.

- Additives : Introduce scavengers like molecular sieves to absorb HF byproducts.

- Pressure Control : Perform reactions in sealed vessels under inert gas (N/Ar).

Q. How can computational chemistry guide the design of derivatives based on this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions in polymer matrices to predict thermal stability.

- Docking Studies : Model binding affinity for biological targets (e.g., enzyme active sites) using AutoDock Vina.

- QSPR Models : Correlate substituent effects with photodegradation rates .

Data Comparison Table: Fluorinated Benzophenones

Notes for Methodological Rigor

- Triangulation : Validate findings using multiple techniques (e.g., NMR + XRD + computational models) .

- Pilot Studies : Conduct small-scale reactions to optimize conditions before scaling .

- Peer Review : Share synthetic protocols and spectral data in open-access repositories for community verification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.